molecular formula C11H11FO3 B1325800 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid CAS No. 951892-59-4

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid

Cat. No. B1325800
CAS RN: 951892-59-4
M. Wt: 210.2 g/mol
InChI Key: DZNCKXZNESNGKK-UHFFFAOYSA-N
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Description

The compound is a derivative of butyric acid, with a 3-fluoro-2-methylphenyl group attached to the fourth carbon . Butyric acid is a carboxylic acid and is often involved in the production of esters for various industrial applications.


Molecular Structure Analysis

The molecular structure would likely consist of a four-carbon backbone (butyric acid), with a 3-fluoro-2-methylphenyl group attached to the fourth carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling or protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the 3-fluoro-2-methylphenyl group and the butyric acid moiety .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid: can be utilized in the Suzuki–Miyaura (SM) cross-coupling process, which is a pivotal carbon–carbon bond-forming reaction in organic chemistry . This reaction is known for its mild conditions and tolerance of various functional groups, making it ideal for synthesizing complex molecules. The compound could serve as a precursor for boron reagents tailored for SM coupling, contributing to the synthesis of pharmaceuticals and polymers.

Catalytic Protodeboronation

The compound may also find application in the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of natural products and pharmaceuticals. The fluorinated moiety of the compound could enhance the reactivity and selectivity of the boronic esters involved.

Enzymatic Synthesis of Fluorinated Compounds

Enzymatic methods for synthesizing fluorinated compounds are gaining traction due to their specificity and mild reaction conditions . 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid could be a substrate for enzymes like N-acyl-d-glucosamine 2-epimerase, leading to the production of modified sialic acids, which are important in biological recognition processes and drug development.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds pose risks related to flammability, reactivity, and health hazards .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, fluorinated compounds are of interest in various fields including pharmaceuticals and materials science .

properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-8(3-2-4-9(7)12)10(13)5-6-11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNCKXZNESNGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261646
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid

CAS RN

951892-59-4
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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